

Molybdenum(V) Fluoride: A Comprehensive Technical Guide to Molecular Geometry and Symmetry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Molybdenum pentafluoride*

Cat. No.: *B078036*

[Get Quote](#)

For Immediate Release

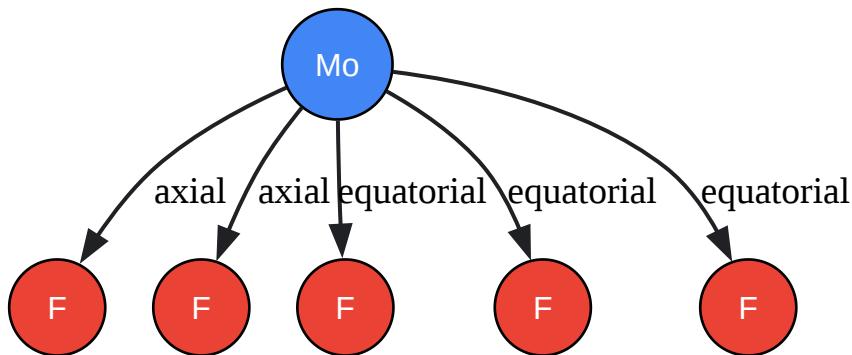
This technical guide provides an in-depth analysis of the molecular geometry and symmetry of Molybdenum(V) Fluoride (MoF_5), a compound of significant interest in inorganic chemistry and material science. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the structural nuances of this versatile molecule.

Executive Summary

Molybdenum(V) fluoride (MoF_5) is a yellow, hygroscopic solid that exhibits complex structural chemistry.^[1] Unlike simpler binary fluorides, MoF_5 does not exist as a discrete monomer in the solid state but rather forms oligomeric and polymeric structures. In the gas phase, the monomeric form is subject to vibronic coupling effects, leading to a distorted geometry. This guide will elucidate the molecular geometry and symmetry of MoF_5 in both its solid-state and gaseous forms, supported by experimental and computational data.

Molecular Geometry of Monomeric MoF_5

In the gas phase, molybdenum(V) fluoride exists as a monomer. Early vibrational spectroscopy studies suggested a trigonal bipyramidal structure with D_{3h} symmetry.^{[1][2]} However, more recent and comprehensive computational studies, in conjunction with a re-analysis of earlier


gas electron diffraction data, have indicated that the MoF_5 monomer undergoes a Jahn-Teller distortion.[3][4] This distortion leads to a more stable structure with C_{2v} symmetry.

The Jahn-Teller effect in MoF_5 arises from the unpaired electron in the d-orbitals of the molybdenum atom, which leads to a geometric distortion to remove the electronic degeneracy and lower the overall energy of the molecule. The resulting C_{2v} structure can be described as a distorted trigonal bipyramidal. Due to the small energy barriers between different distorted geometries, the molecule is considered fluxional.

Table 1: Calculated Geometric Parameters for Monomeric MoF_5 (C_1 symmetry approximation of C_{2v})

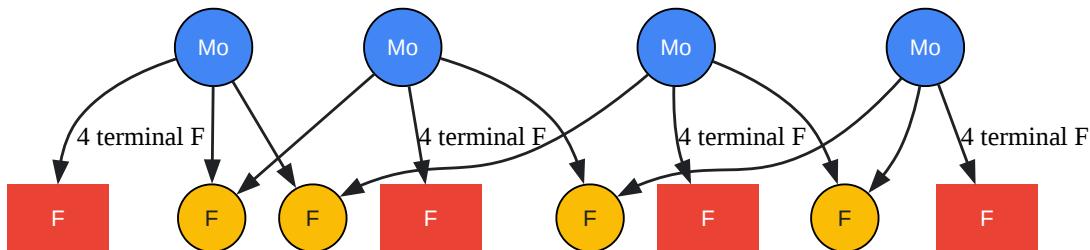
Parameter	Value
Mo-Faxial Bond Lengths	1.876 Å
Mo-Fequatorial Bond Lengths	1.801 Å, 1.819 Å, 1.822 Å
Faxial-Mo-Faxial Bond Angle	179.4°
Fequatorial-Mo-Fequatorial Bond Angles	110.5°, 125.8°, 123.7°

Data sourced from computational studies.[3]

[Click to download full resolution via product page](#)

Caption: A 2D representation of the trigonal bipyramidal basis for the MoF_5 monomer.

Solid-State Structure and Symmetry of MoF_5


In the solid state, molybdenum(V) fluoride polymerizes to form more complex structures, most notably a tetramer, $[\text{MoF}_5]_4$.^{[1][5]} Single-crystal X-ray diffraction studies have revealed that solid MoF_5 consists of cyclic tetrameric units.^[2] In this arrangement, each molybdenum atom is in a distorted octahedral coordination environment, bonded to six fluorine atoms. Four of these are terminal fluorine atoms, and two are bridging fluorine atoms that link to adjacent molybdenum atoms in the tetrameric ring.

The crystal structure of MoF_5 has been reported to be monoclinic with the space group $\text{C}2/\text{m}$, consisting of clusters of corner-sharing MoF_6 octahedra. Another reported solid-state structure is orthorhombic with the space group Immm , where MoF_5 forms two-dimensional sheets with molybdenum atoms coordinated to eight fluorine atoms.

Table 2: Bond Distances in Crystalline MoF_5 Polymorphs

Crystal System	Space Group	Mo-F Bond Distance Range (Å)
Monoclinic	$\text{C}2/\text{m}$	1.82 - 2.07
Orthorhombic	Immm	1.89 - 2.21

Data sourced from the Materials Project database.^{[6][7]}

[Click to download full resolution via product page](#)

Caption: A simplified schematic of the $[\text{MoF}_5]_4$ tetrameric ring with bridging fluorine atoms.

Experimental Protocols

The structural characterization of molybdenum(V) fluoride has been accomplished through a variety of experimental techniques.

Synthesis of Molybdenum(V) Fluoride

Several methods have been reported for the synthesis of MoF_5 :

- Reaction of Molybdenum with Molybdenum(VI) Fluoride: This involves the comproportionation reaction between molybdenum metal and an excess of molybdenum hexafluoride.^[1] $\text{Mo} + 5\text{MoF}_6 \rightarrow 6\text{MoF}_5$
- Reduction of Molybdenum(VI) Fluoride: MoF_6 can be reduced using agents such as phosphorus trifluoride or tungsten hexacarbonyl.^[1]
- Direct Fluorination: The direct reaction of elemental molybdenum with fluorine gas at elevated temperatures (e.g., 900 °C) can also yield MoF_5 .^[1]

Structural Determination Methods

- Single-Crystal X-ray Diffraction: This has been the primary method for determining the solid-state structure of MoF_5 . The process involves growing a single crystal of the compound, which is then exposed to an X-ray beam. The diffraction pattern produced is used to determine the arrangement of atoms within the crystal lattice.
- Gas-Phase Electron Diffraction: This technique is used to determine the structure of molecules in the gaseous state. A beam of electrons is scattered by the gaseous MoF_5 molecules, and the resulting diffraction pattern provides information about the bond lengths and angles of the monomeric species.
- Matrix Isolation Infrared Spectroscopy: To study the monomeric form, MoF_5 can be trapped in an inert gas matrix at low temperatures. Infrared spectroscopy is then used to probe the vibrational modes of the isolated molecules, which can be correlated with its molecular geometry and symmetry.[3][4]
- Computational Chemistry: Density functional theory (DFT) and other high-level computational methods have been instrumental in understanding the finer details of the MoF_5 monomer's geometry, particularly the Jahn-Teller distortion, and in calculating its vibrational frequencies.[3]

Conclusion

The molecular geometry and symmetry of molybdenum(V) fluoride are highly dependent on its physical state. In the gas phase, it exists as a fluxional monomer with a Jahn-Teller distorted trigonal bipyramidal structure, best described by C_{2v} symmetry. In the solid state, MoF_5 polymerizes, most commonly forming a cyclic tetramer, $[\text{MoF}_5]_4$, where each molybdenum atom is in a distorted octahedral environment. The existence of other polymeric crystalline forms further highlights the complex structural landscape of this compound. A thorough understanding of these structural variations is crucial for the rational design and application of MoF_5 -based materials in various scientific and technological fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molybdenum(V) fluoride - Wikipedia [en.wikipedia.org]
- 2. Molybdän(V)-fluorid – Wikipedia [de.wikipedia.org]
- 3. Experimental evidence for the molecular molybdenum fluorides MoF to MoF 6 : a matrix isolation and DFT investigation - New Journal of Chemistry (RSC Publishing)
DOI:10.1039/D1NJ06062G [pubs.rsc.org]
- 4. Experimental evidence for the molecular molybdenum fluorides MoF to MoF6: a matrix isolation and DFT investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Beam-sensitive metal-organic framework structure determination by microcrystal electron diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- To cite this document: BenchChem. [Molybdenum(V) Fluoride: A Comprehensive Technical Guide to Molecular Geometry and Symmetry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078036#mof5-molecular-geometry-and-symmetry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com